chemical structure and properties of ethyl olivetolate
chemical structure and properties of ethyl olivetolate
An In-depth Technical Guide to Ethyl Olivetolate: Structure, Properties, and Applications in Cannabinoid Synthesis
Introduction
Ethyl olivetolate, systematically known as ethyl 2,4-dihydroxy-6-pentylbenzoate, is a resorcinol derivative that has garnered significant attention in the fields of organic synthesis and pharmaceutical development.[1][2] As a key intermediate, its primary role is in the semi-synthetic production of cannabinoids, most notably cannabidiol (CBD).[3][4][5] The cannabis plant naturally produces olivetolic acid, which is the direct precursor to the cannabinoids.[6][7] Ethyl olivetolate serves as a stable, synthetically versatile analogue of this natural precursor, providing the foundational C12-polyketide structure required to build the complex cannabinoid framework.[8]
This guide offers a comprehensive overview of ethyl olivetolate, detailing its chemical structure, physicochemical properties, synthesis, reactivity, and critical applications. It is intended for researchers, medicinal chemists, and drug development professionals who require a deep technical understanding of this pivotal building block.
Chemical Structure and Nomenclature
The structure of ethyl olivetolate is characterized by a central benzene ring substituted with two hydroxyl groups at positions 2 and 4 (a resorcinol moiety), a pentyl group at position 6, and an ethyl ester at position 1. This specific arrangement of functional groups dictates its chemical behavior and utility.
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IUPAC Name: Ethyl 2,4-dihydroxy-6-pentylbenzoate[9]
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Synonyms: Benzoic acid, 2,4-dihydroxy-6-pentyl-, ethyl ester; 5-Pentyl-β-resorcylic acid ethyl ester[1][9][10]
Structural Identifiers:
The resorcinol core provides two acidic phenolic protons and activates the aromatic ring for electrophilic substitution, while the n-pentyl chain imparts lipophilicity, a characteristic feature of natural cannabinoids. The ethyl ester group offers a convenient handle for further chemical modification or for removal via hydrolysis to yield the parent carboxylic acid, olivetolic acid.
Physicochemical and Spectroscopic Properties
The physical and chemical properties of ethyl olivetolate are a direct consequence of its molecular structure. It presents as a solid at room temperature and exhibits moderate solubility in organic solvents.[1]
| Property | Value | Source(s) |
| Molecular Weight | 252.31 g/mol | [1][3][12] |
| Appearance | Off-white to yellow or pale brown crystalline powder/solid | [2][5][10] |
| Melting Point | 69°C | [10] |
| Boiling Point | 420.4°C at 760 mmHg | [10] |
| Density | 1.131 g/cm³ | [10] |
| Solubility | Moderately soluble in organic solvents, limited in water. | [1] |
| Storage | Store at room temperature or 2-8°C under an inert atmosphere. | [5][13] |
Spectroscopic Profile (Anticipated)
While specific spectra are proprietary, the structure of ethyl olivetolate allows for the prediction of key spectroscopic features essential for its characterization.
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¹H NMR: Expected signals would include triplets and multiplets for the ethyl and pentyl chains, distinct aromatic proton signals on the resorcinol ring, and broad singlets for the two phenolic hydroxyl protons.
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¹³C NMR: The spectrum would show characteristic peaks for the carbonyl carbon of the ester (~170 ppm), aromatic carbons (some shifted upfield due to the hydroxyl groups), and aliphatic carbons of the alkyl chains.[14]
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IR Spectroscopy: Key absorptions would include a broad O-H stretching band for the phenolic groups, C-H stretching for the alkyl and aromatic portions, a strong C=O stretching band for the ester group (~1720 cm⁻¹), and C=C stretching for the aromatic ring.[14]
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Mass Spectrometry (MS): The molecular ion peak (M+) would be observed at m/z 252.31.[14] Common fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅) or cleavage of the pentyl chain.
Synthesis and Purification
The synthesis of olivetolate esters can be achieved through several routes, often involving the construction of the substituted aromatic ring. A common strategy involves the oxidative aromatization of a cyclic diketone precursor. This approach is atom-economical and can be catalyzed by mild reagents like iodine in DMSO.[15]
General Synthetic Workflow
The diagram below illustrates a conceptual workflow for synthesizing an olivetolate ester, starting from precursor molecules that form the resorcinol ring.
Step-by-Step Protocol: Fischer Esterification of Olivetolic Acid
This protocol describes the conversion of olivetolic acid to its ethyl ester, a fundamental reaction in organic chemistry. The causality for this choice is its simplicity and high efficiency for converting a carboxylic acid to an ester.
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve olivetolic acid in an excess of absolute ethanol.
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Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, to the solution. The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol.
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Reflux: Heat the reaction mixture to reflux for several hours. The elevated temperature increases the reaction rate. According to Le Châtelier's principle, using ethanol as the solvent drives the equilibrium towards the formation of the ester product.
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Workup: After cooling, neutralize the excess acid with a mild base like sodium bicarbonate solution. Extract the product into an organic solvent such as ethyl acetate.
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Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude ethyl olivetolate can be purified by column chromatography on silica gel or by recrystallization to yield a high-purity solid.
Chemical Reactivity and Application in Cannabinoid Synthesis
The utility of ethyl olivetolate lies in the reactivity of its resorcinol ring. The two hydroxyl groups are ortho- and para-directing, strongly activating the ring for electrophilic aromatic substitution. This makes position 5 (para to the C4-hydroxyl and ortho to the C2-hydroxyl) highly nucleophilic and the primary site for alkylation.
This selective reactivity is the cornerstone of its use in synthesizing CBD. The key reaction is a Friedel-Crafts-type alkylation where the electron-rich resorcinol ring of ethyl olivetolate attacks an electrophilic terpene partner, typically (+)-p-mentha-2,8-dien-1-ol.
Protocol: Synthesis of Cannabidiol (CBD)
This protocol outlines the two-step conversion of ethyl olivetolate to CBD.[4][16] The choice of a Lewis acid catalyst is critical as it generates the carbocation intermediate from the terpene alcohol, initiating the substitution reaction.
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Coupling Reaction:
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Dissolve ethyl olivetolate in a suitable aprotic solvent like dichloromethane (DCM) or toluene.
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Cool the mixture in an ice bath (0°C).
-
Add a Lewis acid catalyst, such as boron trifluoride diethyl etherate (BF₃·OEt₂).[16]
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Slowly add a solution of (+)-p-mentha-2,8-dien-1-ol in the same solvent. The reaction is exothermic and requires careful temperature control to minimize side reactions.
-
Stir the reaction at 0°C for 1-2 hours until analysis (e.g., by TLC or LC-MS) shows consumption of the starting material.
-
Quench the reaction by adding a weak aqueous base (e.g., 10% Na₂CO₃ solution) to neutralize the Lewis acid.[16]
-
Separate the organic layer, wash with water and brine, dry, and concentrate to obtain crude ethyl cannabidiolate.
-
-
Hydrolysis and Decarboxylation:
-
Dissolve the crude ethyl cannabidiolate in a solvent like methanol or ethanol.
-
Add an aqueous solution of a strong base, such as sodium hydroxide (NaOH).[16]
-
Heat the mixture to reflux for several hours. This step accomplishes saponification (hydrolysis) of the ethyl ester to a carboxylate salt.
-
Cool the reaction and acidify with an acid (e.g., citric acid or dilute HCl) to a pH of ~3-4. This protonates the carboxylate, forming cannabidiolic acid (CBDA), and neutralizes the phenoxides.
-
The resulting CBDA is often unstable and decarboxylates upon further heating or during the acidic workup to yield CBD. The mixture is then extracted with a nonpolar solvent like heptane.[16]
-
The organic extract is concentrated, and the crude CBD is purified, typically by crystallization, to yield the final active pharmaceutical ingredient.
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Safety and Handling
Ethyl olivetolate is a chemical reagent and must be handled with appropriate safety precautions in a laboratory setting.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[10]
-
Signal Word: Warning[10]
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[17][18]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.[17][18]
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Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. For long-term stability, storage under an inert gas like nitrogen or argon is recommended.[13] Protect from light.[17]
-
First Aid:
-
Skin Contact: Immediately wash off with soap and plenty of water.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[17]
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Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[17]
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Conclusion
Ethyl olivetolate is more than just a chemical intermediate; it is an enabling molecule for the large-scale pharmaceutical production of cannabinoids. Its structure is perfectly tailored for this purpose, offering a stable and reactive platform that mimics the natural biosynthetic precursor, olivetolic acid. A thorough understanding of its properties, synthesis, and reactivity is essential for any scientist or researcher working in the field of cannabinoid chemistry and drug development. By providing a reliable synthetic entry point, ethyl olivetolate continues to play a crucial role in unlocking the therapeutic potential of CBD and other related compounds.
References
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